molecular formula C10H12ClNO3 B2681902 Ethyl 5-chloro-3-cyclobutyl-1,2-oxazole-4-carboxylate CAS No. 2106467-58-5

Ethyl 5-chloro-3-cyclobutyl-1,2-oxazole-4-carboxylate

Cat. No.: B2681902
CAS No.: 2106467-58-5
M. Wt: 229.66
InChI Key: BQUVSWBTHACAAC-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-3-cyclobutyl-1,2-oxazole-4-carboxylate is an organic compound with the molecular formula C10H12ClNO3 It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-chloro-3-cyclobutyl-1,2-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-chloroacetoacetate with cyclobutanone in the presence of a base, followed by cyclization with hydroxylamine to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and scalability. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-3-cyclobutyl-1,2-oxazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The oxazole ring can be reduced under hydrogenation conditions to form corresponding saturated compounds.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of ethyl 5-azido-3-cyclobutyl-1,2-oxazole-4-carboxylate or ethyl 5-thiocyanato-3-cyclobutyl-1,2-oxazole-4-carboxylate.

    Reduction: Formation of ethyl 5-chloro-3-cyclobutyl-1,2-oxazoline-4-carboxylate.

    Oxidation: Formation of ethyl 5-chloro-3-cyclobutyl-1,2-oxazole-4-carboxylic acid.

Scientific Research Applications

Ethyl 5-chloro-3-cyclobutyl-1,2-oxazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials, including organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of ethyl 5-chloro-3-cyclobutyl-1,2-oxazole-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity. The chlorine atom can also play a role in the compound’s reactivity and interaction with biological targets.

Comparison with Similar Compounds

Ethyl 5-chloro-3-cyclobutyl-1,2-oxazole-4-carboxylate can be compared with other oxazole derivatives, such as:

    Ethyl 5-chloro-3-methyl-1,2-oxazole-4-carboxylate: Similar structure but with a methyl group instead of a cyclobutyl group.

    Ethyl 5-bromo-3-cyclobutyl-1,2-oxazole-4-carboxylate: Similar structure but with a bromine atom instead of chlorine.

    Ethyl 5-chloro-3-cyclopropyl-1,2-oxazole-4-carboxylate: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 5-chloro-3-cyclobutyl-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3/c1-2-14-10(13)7-8(6-4-3-5-6)12-15-9(7)11/h6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQUVSWBTHACAAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1C2CCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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